molecular formula C20H17N3O4 B1246396 Zyzzyanone D

Zyzzyanone D

Cat. No.: B1246396
M. Wt: 363.4 g/mol
InChI Key: OBNMCBPRQYXKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zyzzyanone D is a dipyrroloquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa . It features a pyrrolo[3,2-f]indole-4,8(1H,7H)-dione skeleton, a structure shared by a class of compounds known for their diverse biological activities . This compound is part of the broader family of pyrroloiminoquinone alkaloids, which are typically sourced from marine sponges of genera like Zyzzya and are noted for their potent and varied biological properties . In biological studies, this compound has demonstrated moderate cytotoxic activity against mouse Ehrlich carcinoma cells in vitro . While the specific molecular target of this compound is not yet fully elucidated, related pyrroloiminoquinone alkaloids are known to exhibit biological effects through mechanisms such as the inhibition of topoisomerase enzymes, which are critical targets in anticancer research . The unique chemical scaffold of this compound makes it a compound of significant interest for further pharmacological investigation and as a lead structure in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-[3-(4-hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl]-N-methylformamide

InChI

InChI=1S/C20H17N3O4/c1-23(10-24)7-6-12-8-21-17-15(12)19(26)16-14(9-22-18(16)20(17)27)11-2-4-13(25)5-3-11/h2-5,8-10,21-22,25H,6-7H2,1H3

InChI Key

OBNMCBPRQYXKOU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=C1C(=O)C3=C(C2=O)NC=C3C4=CC=C(C=C4)O)C=O

Synonyms

zyzzyanone D

Origin of Product

United States

Chemical Architecture and Analogues of Zyzzyanone D

Fundamental Bispyrroloquinone Ring System Characterizing Zyzzyanone D

At the heart of this compound's structure lies a distinctive tricyclic bispyrroloquinone ring system. nih.govxml-journal.net This core, chemically identified as a pyrrolo[3,2-f]indol-4,8(1H,7H)-dione skeleton, is a defining feature of the zyzzyanone class of alkaloids. nih.govacs.org The bispyrroloquinone system is an aryl-substituted framework that sets the zyzzyanones apart from other related marine alkaloids. nih.govxml-journal.net The presence of this unique fused ring system is central to the chemical identity and has been a key target for synthetic chemists. nih.gov

Detailed Structural Relationships within the Zyzzyanone Series (Zyzzyanone A, B, C, and D)

The zyzzyanones, isolated from the Australian marine sponge Zyzzya fuliginosa, comprise a series of four closely related compounds: Zyzzyanone A, B, C, and D. nih.govxml-journal.netacs.org These compounds share the same fundamental bispyrroloquinone core but differ in their substitutions, leading to a nuanced set of structural relationships.

This compound as an N11-formyl analogue of Zyzzyanone B

This compound is specifically characterized as the N11-formyl analogue of Zyzzyanone B. nih.gov This means that this compound possesses a formyl group (-CHO) attached to the nitrogen at position 11 of the side chain, a feature that distinguishes it from Zyzzyanone B. In contrast, Zyzzyanone C is the N11-formyl analogue of Zyzzyanone A. Zyzzyanone B itself is the N1-demethyl analogue of Zyzzyanone A. nih.gov These subtle yet significant structural modifications across the zyzzyanone series provide a valuable opportunity for studying structure-activity relationships.

Comparison with Structurally Related Marine Alkaloids

The zyzzyanones belong to a larger class of marine alkaloids known as bispyrroloquinones, which also includes other notable compound families. nih.govxml-journal.net Understanding the structural similarities and differences between these groups provides crucial context for the chemical architecture of this compound.

Makaluvamines and Damirones

Zyzzyanones, including this compound, were initially isolated alongside several makaluvamines and damirones from the same marine sponge. nih.govacs.org The makaluvamines are a well-known class of pyrroloiminoquinone alkaloids. nih.govmdpi.com While both zyzzyanones and makaluvamines are derived from marine sponges and share a quinone-containing core, they possess distinct ring systems. The zyzzyanones have a plausible biosynthetic interrelationship with the makaluvamines. nih.gov Damirones are also structurally related.

Tsitsikammamines and Wakayins

The tsitsikammamines and wakayins represent another important class of related bispyrroloquinone alkaloids. nih.govxml-journal.net A key structural distinction lies in their core ring systems. While zyzzyanones feature a tricyclic fused bispyrroloquinone system, both tsitsikammamines and wakayin (B1243252) possess a more complex tetracyclic fused bispyrroloiminoquinone ring system. nih.govxml-journal.net Despite this difference, there is a perceived biosynthetic link, with zyzzyanones sometimes referred to as biosynthetic seco-analogues of tsitsikammamines. nih.gov

Methodologies for Structural Elucidation of this compound and its Congeners

The determination of the precise chemical structure of this compound and its fellow zyzzyanones relied on a combination of sophisticated analytical techniques. The primary method for establishing their structures was extensive NMR (Nuclear Magnetic Resonance) spectroscopy. acs.org This powerful technique allows scientists to map the connectivity of atoms within a molecule.

In addition to NMR, mass spectrometry (MS) is a crucial tool for determining the molecular weight and formula of a compound. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. nih.gov The total synthesis of the zyzzyanones, which involves creating the molecules in the laboratory from simpler starting materials, serves as the ultimate confirmation of their proposed structures. nih.gov The key step in a reported total synthesis of all four zyzzyanones was the construction of a pyrrole (B145914) ring using a Mn(OAc)3 mediated oxidative free radical cyclization. nih.gov

Compound Name Chemical Family Core Ring System Key Structural Feature
Zyzzyanone AZyzzyanoneTricyclic bispyrroloquinoneParent compound of the series
Zyzzyanone BZyzzyanoneTricyclic bispyrroloquinoneN1-demethyl analogue of Zyzzyanone A
Zyzzyanone CZyzzyanoneTricyclic bispyrroloquinoneN11-formyl analogue of Zyzzyanone A
This compoundZyzzyanoneTricyclic bispyrroloquinoneN11-formyl analogue of Zyzzyanone B
MakaluvaminePyrroloiminoquinonePyrroloiminoquinone-
DamironePyrroloiminoquinonePyrroloiminoquinone-
TsitsikammamineBispyrroloquinoneTetracyclic bispyrroloiminoquinone-
WakayinBispyrroloquinoneTetracyclic bispyrroloiminoquinone-

Synthetic Strategies for Zyzzyanone D and Analogous Bispyrroloquinone Systems

Rationale and Development of Total Synthesis Approaches

The core challenge in the synthesis of zyzzyanones lies in the construction of the fused bispyrroloquinone ring system. nih.govnih.gov Early synthetic strategies recognized the need for a robust method to forge the second pyrrole (B145914) ring onto a pre-existing indole-4,7-dione (B1215410) core. The first total synthesis of Zyzzyanone D, along with its congeners Zyzzyanone A, B, and C, was accomplished starting from a 6-benzylamino indole-4,7-quinone derivative. nih.govnih.gov This approach strategically utilized a previously established intermediate, highlighting a convergent synthetic design.

A key consideration in the development of the total synthesis was the identification of a suitable cyclization strategy to form the pyrrole ring. nih.gov An initial approach using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant for a similar cyclization proved successful in creating a bispyrroloquinone system, but it also introduced an undesired substituent on the newly formed pyrrole ring. nih.gov This led to the exploration of alternative oxidative free-radical cyclization methods. The use of manganese(III) acetate (B1210297) [Mn(OAc)3] emerged as a more attractive strategy because it facilitated the desired pyrrole ring formation without introducing unwanted substituents, thereby offering a more direct route to the natural product's core structure. nih.gov This method also provided the flexibility to add desired substituents to the pyrrole ring if needed for analogue synthesis. nih.gov

Critical Synthetic Transformations and Key Step Methodologies

The successful synthesis of this compound hinged on several critical chemical transformations. These included the formation of the key pyrrole ring, strategic use of protecting groups, and the synthesis of a crucial intermediate.

The cornerstone of the first total synthesis of this compound is the manganese(III) acetate-mediated oxidative free-radical cyclization. nih.govnih.gov This powerful reaction constructs the second pyrrole ring in a single step, forming the characteristic bispyrroloquinone core. nih.govresearchgate.net The reaction involves the treatment of a 6-benzylamino indole-4,7-quinone derivative with 4-benzyloxyphenyl acetaldehyde (B116499) diethyl acetal (B89532) in the presence of Mn(OAc)3 in acetonitrile. nih.govnih.gov

The generally accepted mechanism for Mn(OAc)3-mediated oxidative free-radical reactions involves the one-electron oxidation of a substrate to generate a free radical. nih.gov In this specific synthesis, Mn(OAc)3 initiates the formation of a radical which then undergoes an intramolecular cyclization to form the new carbon-carbon bond of the pyrrole ring. nih.govnih.gov This methodology has been widely applied in the synthesis of various natural products due to its efficiency in forming complex cyclic structures. researchgate.netscripps.edu The choice of Mn(OAc)3 was a significant advancement over other oxidative conditions, as it provided the desired product without unwanted side reactions. nih.gov

Table 1: Key Reaction in this compound Synthesis

Reaction Reagents and Conditions Purpose Reference

Protecting groups are essential tools in the synthesis of complex molecules like this compound, allowing for the selective modification of different functional groups. jocpr.comnumberanalytics.com In the total synthesis of this compound, a key step involved the removal of a tert-Butoxycarbonyl (Boc) protecting group from an amino functionality in a precursor molecule. nih.gov This deprotection was achieved by treating the Boc-protected compound with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH2Cl2). nih.gov

The resulting crude amino compound was then directly used in the subsequent formylation step without further purification. nih.gov This formylation, which introduces the N-formyl group present in the side chain of this compound, was accomplished using ethyl formate (B1220265) in the presence of triethylamine (B128534) under reflux conditions. nih.gov Interestingly, this reaction also resulted in the simultaneous removal of a tosyl (Ts) protecting group, a phenomenon known as detosylation, to yield the target compound. nih.gov The strategic use and sequential removal of these protecting groups were crucial for the successful completion of the synthesis. nih.govjocpr.comresearchgate.net

The synthesis of this compound relies on a pivotal pyrroloindole-4,7-quinone derivative as a key starting material. nih.govnih.gov Specifically, a 6-benzylamino indole-4,7-quinone derivative serves as the scaffold upon which the second pyrrole ring is constructed. nih.gov This intermediate already contains one of the pyrrole rings and the quinone functionality, simplifying the subsequent synthetic steps.

Preparation of Synthetic Analogues and Derivatives for Comprehensive Biological Evaluation

A primary motivation for the total synthesis of natural products is the ability to generate synthetic analogues and derivatives for detailed biological evaluation. nih.govnih.gov The limited availability of this compound from its natural source, the Australian marine sponge Zyzzya fuliginosa, makes chemical synthesis the only viable route to produce sufficient quantities for extensive biological testing. nih.govnih.gov

The synthetic route developed for this compound is amenable to the preparation of a variety of analogues. nih.govnih.gov By modifying the side chain precursor or the substituents on the aromatic rings of the starting materials, a library of related compounds can be generated. nih.gov This allows for a systematic investigation of the structure-activity relationships (SAR), which is crucial for identifying the key structural features responsible for the biological activity of this compound. nih.gov For example, analogues with different substitution patterns on the pyrrole or quinone rings could be synthesized to probe their interaction with biological targets. nih.gov The evaluation of these synthetic analogues against various cancer cell lines and other biological assays can provide valuable insights into their mechanism of action and potential as therapeutic agents. nih.govrsc.orgrsc.org

Structure Activity Relationship Sar Investigations of Zyzzyanone D and Its Analogs

Identification of Key Pharmacophoric Elements for Bioactivity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a biological target and elicit a response. mdpi.comdovepress.com For the broader class of pyrroloiminoquinones, to which Zyzzyanone D belongs, the condensed tricyclic pyrrolo[4,3,2-de]quinoline core is considered a principal pharmacophore responsible for their cytotoxic and antiproliferative effects. researchgate.net The unique fused ring systems of these marine alkaloids are a key area of interest for synthetic chemists due to their potent, though often non-specific, cytotoxicities. cjnmcpu.comnih.gov

The development of pharmacophore models, which can be either structure-based or ligand-based, is a crucial tool in drug discovery. mdpi.comnih.gov These models help in the virtual screening of large compound libraries to find new molecules with desired biological activities. mdpi.comd-nb.info For this compound and its relatives, identifying the essential pharmacophoric features allows for the rational design of analogs with potentially improved properties.

Impact of Core Bispyrroloquinone Structure on Cytotoxicity

The core structure of this compound is a tricyclic bispyrroloquinone system. cjnmcpu.comnih.gov This is distinct from related compounds like the tsitsikammamines, which possess a tetracyclic fused bispyrroloiminoquinone ring system. cjnmcpu.comnih.gov The cytotoxicity of these compounds is significantly influenced by this core structure.

Initial biological evaluations of the natural Zyzzyanone alkaloids, including this compound, revealed moderate cytotoxic activity against mouse Ehrlich carcinoma cells, with all four natural products (Zyzzyanones A-D) showing an IC50 of 25 μg/mL. nih.govresearchgate.net Zyzzyanone A also demonstrated inhibitory effects on the cell division of fertilized sea urchin eggs at the same concentration. nih.gov It has been suggested that the intact pyrroloiminoquinone moiety is a key contributor to the observed cytotoxicity. nih.gov Comparative studies within the broader class of pyrroloiminoquinones have further underscored the importance of the core structural motif in determining the level of cytotoxicity. researchgate.net

CompoundCore StructureCytotoxicity (IC50)Cell Line
Zyzzyanone ATricyclic bispyrroloquinone25 μg/mLMouse Ehrlich carcinoma
Zyzzyanone BTricyclic bispyrroloquinone25 μg/mLMouse Ehrlich carcinoma
Zyzzyanone CTricyclic bispyrroloquinone25 μg/mLMouse Ehrlich carcinoma
This compoundTricyclic bispyrroloquinone25 μg/mLMouse Ehrlich carcinoma

Influence of Side Chain Modifications on Biological Potency

Modifications to the side chains of this compound and its analogs can have a significant impact on their biological potency.

The presence of a charged side chain can influence the antioxidant properties of zyzzyanones. nih.gov In a study comparing Zyzzyanones A and B (which possess a charged side chain) with Zyzzyanones C and D, it was found that the charged side chain slightly increased their ABTS scavenging activity. nih.gov This suggests that the electrostatic properties of the side chain can play a role in the molecule's ability to neutralize free radicals. nih.gov It is known that amino acids with charged side chains, such as aspartic acid and glutamic acid, carry a negative charge at physiological pH due to their carboxylic acid groups. jpt.comsigmaaldrich.com This charge is crucial for their interactions and functions within proteins. jpt.com

Relationship between Phenolic Functionality and Antioxidant Efficacy

A clear structure-activity relationship has been established showing that the antioxidant activity of zyzzyanones and related makaluvamines is dependent on the presence of a phenolic function in the molecule. nih.gov Phenolic compounds are well-known for their antioxidant capabilities, acting as electron donors to neutralize free radicals. researchgate.netuokerbala.edu.iq

In comparative studies, makaluvamines possessing a p-hydroxystyryl moiety were found to be more active antioxidants than zyzzyanones, which have a p-hydroxyphenyl fragment. nih.gov This highlights the influence of the specific type of phenolic group on antioxidant efficacy. The correlation between phenolic content and antioxidant activity is a widely observed phenomenon in natural products. nih.govnih.gov

Compound GroupKey Structural FeatureAntioxidant Activity (ABTS Assay)
Zyzzyanones A, Bp-hydroxyphenyl fragment, charged side chainTE = 0.3
Zyzzyanones C, Dp-hydroxyphenyl fragmentTE = 0.24
Makaluvamines E, G, Lp-hydroxystyryl moietyTE = 0.6

*TE = Trolox Equivalent

Strategic Analog Design for Enhanced or Selective Activities

The design of analogs of this compound is a strategic approach to enhance its biological activities or to introduce selectivity for specific biological targets. nih.gov By systematically modifying the core structure and side chains, researchers aim to develop compounds with improved therapeutic potential. nih.gov

For instance, while structural variations in the dipyrroloquinone core of zyzzyanones did not appear to affect their antioxidant activity, the nature of the phenolic group and the presence of charged side chains did have an impact. nih.gov This knowledge can be used to design new analogs with optimized antioxidant properties. Furthermore, the synthesis of various analogs of related bispyrroloquinone alkaloids has been a significant focus, aiming to explore their potential as antifungal, antimicrobial, and topoisomerase-inhibiting agents. cjnmcpu.comnih.govresearchgate.netnih.gov The ultimate goal of such strategic design is to create molecules with potent and selective action against specific disease targets, such as cancer cells or pathogens. nih.gov

Advanced Research Methodologies and Future Research Directions

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling serve as indispensable tools for predicting the behavior of molecules like Zyzzyanone D at an atomic level, thereby guiding experimental work and accelerating the drug discovery process. researchgate.netschrodinger.comanu.edu.au These methods allow researchers to simulate molecular interactions and properties, reducing the time and resources required for laboratory experiments. schrodinger.com By creating theoretical models, scientists can gain insights into a compound's potential biological activity and structural dynamics before committing to extensive synthesis and testing. researchgate.netgloriabazargan.com

A summary of key computational techniques applicable to this compound research is presented below.

Methodology Primary Purpose Potential Application for this compound
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. jscimedcentral.comneurosnap.aiTo identify potential protein targets for this compound and predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. jscimedcentral.comjournalijar.com
Molecular Dynamics (MD) Simulations Analyzes the physical movements of atoms and molecules over time to assess the stability of a ligand-target complex. nih.govmdpi.comTo validate the binding poses predicted by molecular docking and assess the conformational stability of the this compound-target complex over a simulated period. nih.govthaiscience.info
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.govTo predict the biological activity of novel, unsynthesized this compound analogs based on their molecular descriptors, guiding the design of more potent derivatives. wikipedia.orgmdpi.com

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a receptor or enzyme. neurosnap.aijournalijar.com The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for different orientations and conformations. jscimedcentral.com This method helps identify the most stable binding mode and estimate the binding affinity, providing crucial insights into the compound's potential mechanism of action. jscimedcentral.comjournalijar.com For this compound, docking studies could be performed against a panel of known cancer-related targets, such as topoisomerases, based on the known bioactivities of related bispyrroloquinone alkaloids. nih.govnih.gov The results would generate testable hypotheses about its specific molecular targets, which can then be validated experimentally. bhu.ac.in

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and rigorous assessment of the predicted ligand-target complex. nih.gov MD simulations model the movement of every atom in the system over time, providing a detailed view of the complex's flexibility and stability in a simulated physiological environment. gloriabazargan.commdpi.com By running simulations for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. nih.govnih.gov For a this compound-target complex, MD simulations would be critical to confirm the stability of the docked conformation, analyze the persistence of key intermolecular interactions, and understand how the protein's structure might adapt to the ligand's presence. thaiscience.inforesearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that link a compound's structural or physicochemical properties to its biological activity. wikipedia.orgnih.govnih.gov These models take the form of a mathematical equation where activity is a function of various molecular descriptors (e.g., electronic properties, size, hydrophobicity). wikipedia.orgbiolscigroup.us To develop a QSAR model for this compound, a library of its analogs would first need to be synthesized and tested for a specific biological activity, such as cytotoxicity against a cancer cell line. mdpi.com The resulting data would be used to create a model that could then predict the activity of new, hypothetical analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency and guiding lead optimization efforts. wikipedia.orgnih.gov

Exploration of Biosynthetic Pathways for this compound and Related Alkaloids

The biosynthetic pathway for this compound and other bispyrroloquinone alkaloids is not yet fully elucidated but is an area of active interest. mdpi.com Current hypotheses, based on structural similarities and chemotaxonomic relationships, suggest that the pathway begins with amino acid precursors, likely tryptophan. mdpi.com This precursor is believed to undergo a series of enzymatic reactions, including decarboxylation and oxidation, to form a "proto"-makaluvamine intermediate. mdpi.com From this key intermediate, the pathway likely diverges to produce the variety of related alkaloids, including the zyzzyanones, tsitsikammamines, and wakayin (B1243252). nih.govmdpi.com The formation of the complex spirooxindole ring system found in related alkaloids is thought to involve cytochrome P450-mediated oxidation. biorxiv.org Identifying the specific enzymes involved in the biosynthesis of this compound could enable the use of biosynthetic engineering or precursor-directed biosynthesis to produce novel analogs. biorxiv.org

Strategies for Lead Optimization and Compound Library Expansion

With a confirmed total synthesis route, the this compound scaffold is an excellent candidate for lead optimization. vulcanchem.comnih.govnih.gov The goal of lead optimization is to systematically modify the structure of a promising compound to improve its potency, selectivity, and pharmacokinetic properties. preprints.orgresearchgate.net

Key strategies for expanding a library of this compound analogs include:

Side-Chain Modification: The N-methylformamide side chain on the pyrrolo[3,2-f]indole core is a prime target for modification. vulcanchem.com Altering its length, branching, or replacing the formamide (B127407) group with other functionalities could significantly impact binding affinity and metabolic stability.

Aromatic Ring Substitution: The 4-hydroxyphenyl group offers another point for diversification. vulcanchem.com Introducing different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) on this ring can alter the electronic and steric properties of the molecule, potentially enhancing target interactions.

Scaffold Modification: More advanced strategies could involve altering the core bispyrroloquinone ring system itself. The successful synthesis, which involves a key Mn(OAc)3 mediated radical cyclization, provides a robust method for creating various analogs with different substitution patterns on the core structure. nih.govnih.gov

Modern approaches, including the use of artificial intelligence and deep learning, can accelerate this process by predicting which modifications are most likely to yield improved compounds, thus streamlining the design-synthesize-test cycle. preprints.orgarxiv.org

Broader Implications for Natural Product-Based Drug Discovery and Development

The study of this compound holds significant implications for the broader field of drug discovery. Natural products have historically been a rich source of therapeutic agents, particularly in oncology. researchgate.net this compound, as a member of the bioactive bispyrroloquinone alkaloid family isolated from a marine sponge, underscores the importance of marine ecosystems as a frontier for discovering novel chemical scaffolds. nih.govnih.govneist.res.in

The investigation into this compound contributes to the field in several ways:

Source of Novel Scaffolds: It provides a unique and complex molecular architecture that is distinct from many existing drugs, offering new opportunities to address challenging biological targets. nih.gov

Stimulus for Synthetic Innovation: The complex, polycyclic structure of this compound challenges synthetic chemists to develop new and efficient methodologies for its construction, which can then be applied to other complex natural products. nih.gov

Validation of Natural Products as Leads: Successfully advancing this compound or its analogs through the drug discovery pipeline would reinforce the value of natural product research at a time when many pharmaceutical companies have shifted focus away from it. researchgate.net The continued exploration of such compounds is vital for populating the drug development pipeline with innovative treatments for human diseases.

Q & A

Basic: How to formulate a focused research question for studying Zyzzyanone D?

Methodological Answer: A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify variables such as its biochemical interactions (dependent variable) and experimental conditions (independent variables). Example: "How does this compound inhibit [specific enzyme/pathway] under varying pH conditions?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and ensure alignment with gaps in existing literature .

Advanced: Designing experiments to investigate this compound's mechanism of action

Methodological Answer:
Employ a multi-omics approach (e.g., proteomics, metabolomics) to map this compound's effects comprehensively. Use dose-response assays to establish IC50 values and validate findings with orthogonal techniques (e.g., SPR for binding affinity). Include controls for off-target effects and environmental variables (temperature, solvent composition). Reference experimental design principles from pharmacological studies, ensuring replication (n ≥ 3) and statistical power analysis to determine sample size .

Basic: How to handle contradictory data in this compound studies?

Methodological Answer:
Contradictions may arise from methodological variability (e.g., assay sensitivity, sample purity). Conduct a root-cause analysis:

Replicate experiments under standardized conditions.

Cross-validate using alternative techniques (e.g., HPLC vs. LC-MS for quantification).

Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to identify outliers or systematic errors. Document all parameters (e.g., solvent batch, instrument calibration) to isolate variables .

Advanced: Systematic frameworks for resolving contradictions in this compound research

Methodological Answer:
Adopt the TRIZ (Theory of Inventive Problem Solving) contradiction matrix to analyze conflicting results. For example, if this compound shows efficacy in vitro but not in vivo, map the contradiction (e.g., "efficacy vs. bioavailability") and apply TRIZ principles like segmentation or prior action. Combine with meta-analysis of published data to identify trends or contextual factors (e.g., species-specific metabolism) .

Basic: Structuring a research report on this compound’s bioactivity

Methodological Answer:
Follow IMRAD (Introduction, Methods, Results, Discussion) format:

  • Introduction: Contextualize this compound’s relevance to [specific disease/pathway].
  • Methods: Detail synthesis protocols, assay conditions, and statistical tools.
  • Results: Present raw data in appendices; highlight processed data (e.g., dose-response curves) in the main text.
  • Discussion: Contrast findings with prior studies (e.g., "this compound’s IC50 differs from Compound X due to [structural feature]") and propose mechanistic hypotheses .

Advanced: Contextualizing this compound’s findings within existing literature

Methodological Answer:
Perform a systematic review using PRISMA guidelines to aggregate data from databases (PubMed, SciFinder). Use tools like CiteSpace for co-citation analysis to identify knowledge clusters. Critically evaluate discrepancies (e.g., "Study A reports anti-inflammatory effects, while Study B observes cytotoxicity") by comparing experimental models (e.g., cell lines vs. primary cells) and dosages .

Basic: Ensuring reproducibility in this compound synthesis

Methodological Answer:
Document all synthesis steps (e.g., reaction time, catalyst loading) and characterize intermediates via NMR/HPLC. Use reference standards (e.g., USP-grade reagents) and share raw spectra in supplementary materials. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Advanced: Validating this compound’s target engagement in complex systems

Methodological Answer:
Use CRISPR-engineered cell lines to knock out putative targets and confirm phenotype rescue. Apply CETSA (Cellular Thermal Shift Assay) to verify binding in live cells. For in vivo studies, utilize PET tracers or isotopic labeling to track distribution and target interaction .

Basic: Conducting a literature review on this compound’s applications

Methodological Answer:
Use Boolean search terms (e.g., "this compound" AND "antioxidant" NOT "commercial") in Scopus/Web of Science. Filter by study type (e.g., in vitro, clinical trials) and publication date (last 10 years). Organize findings into thematic tables (e.g., "Biological Activities," "Synthetic Routes") .

Advanced: Ethical considerations in this compound research

Methodological Answer:
Address dual-use concerns (e.g., toxicity data misuse) via institutional biosafety committees (IBCs). For animal studies, follow ARRIVE guidelines for humane endpoints and data transparency. Disclose conflicts of interest (e.g., funding sources) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.